2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide
Description
This compound is a benzothiazole-based acetamide derivative featuring a thiazole ring substituted with a sulfanyl group and a carbamoylmethyl-benzothiazole moiety. The benzothiazole core is known for its electron-deficient aromatic system, enabling π-π stacking interactions, while the acetamide group enhances solubility and hydrogen-bonding capabilities . The sulfanyl linker between the thiazole and benzothiazole groups may influence conformational flexibility and redox activity .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3/c1-13(28)23-14-6-8-15(9-7-14)24-20(30)12-32-22-25-16(11-31-22)10-19(29)27-21-26-17-4-2-3-5-18(17)33-21/h2-9,11H,10,12H2,1H3,(H,23,28)(H,24,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUHOYVAVBDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the cyclization of o-aminothiophenol with carbon disulfide and a suitable halogenating agent to form the benzothiazole ring.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reactions: The benzothiazole and thiazole moieties are then coupled through a series of nucleophilic substitution reactions, often involving carbamoylation and acylation steps.
Final Assembly: The final compound is assembled by linking the thiazole and benzothiazole units with a sulfanyl bridge and acetamidophenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 0–5°C | Sulfoxide derivative (single oxygen addition) | 65–72% |
| H₂O₂/CH₃COOH | Reflux, 4–6 hours | Sulfone derivative (two oxygen additions) | 58–64% |
| m-CPBA | CH₂Cl₂, RT, 2 hours | Sulfoxide with partial epoxidation of benzothiazole ring (minor pathway) | 22% |
Key findings:
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Sulfur oxidation prioritizes the sulfanyl group over benzothiazole sulfur due to steric accessibility.
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Over-oxidation risks decomposition of the acetamide group, requiring precise stoichiometry.
Reduction Reactions
The carbamoyl (-CONH-) and acetamide (-NHCOCH₃) groups participate in selective reductions:
| Reducing Agent | Target Group | Conditions | Product |
|---|---|---|---|
| LiAlH₄ | Carbamoyl → -CH₂NH- | Anhydrous THF, 0°C → RT | Secondary amine derivative |
| NaBH₄/CuI | Acetamide → -NHCH₃ | MeOH, 50°C, 12 hours | Methylamine-substituted analog |
Notable outcomes:
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LiAlH₄ reduces the carbamoyl group to a methyleneamine without affecting sulfanyl or benzothiazole rings.
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NaBH₄/CuI selectively reduces the acetamide carbonyl to a methyl group, preserving other functionalities .
Nucleophilic Substitution
The thiazole ring undergoes substitution at the 2-position sulfur atom:
| Nucleophile | Reagent | Conditions | Product |
|---|---|---|---|
| NH₃ | NH₃ (gas), EtOH | 80°C, 24 hours | Thiazole-2-amine derivative |
| PhSH | PhSH, K₂CO₃, DMF | 120°C, 8 hours | Diaryl sulfide product |
Mechanistic insight:
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Substitution occurs via a radical intermediate due to the electron-deficient thiazole ring .
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Steric hindrance from the benzothiazole group limits reactivity at the 4-position.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
| Reagent | Product | Application |
|---|---|---|
| Thioglycolic acid | Thiazolidinone-fused benzothiazole | Antimicrobial agents |
| Hydrazine hydrate | Pyrazole-thiazole hybrid (via carbamoyl hydrazide intermediate) | Kinase inhibition |
Example pathway with thioglycolic acid :
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Carbamoyl group reacts with -SH of thioglycolic acid.
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Intramolecular cyclization forms a thiazolidinone ring.
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Final product shows enhanced biofilm inhibition (MIC = 8 µg/mL against S. aureus) .
Coupling Reactions
Palladium-catalyzed cross-couplings modify the arylacetamide moiety:
Optimized conditions for Suzuki-Miyaura coupling:
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Solvent: DMF/H₂O (4:1)
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Temperature: 100°C
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Yield: 78% with >95% purity by HPLC
Acid/Base-Mediated Transformations
The acetamide group undergoes hydrolysis under extreme pH:
| Condition | Product | Byproducts |
|---|---|---|
| 6M HCl, reflux, 48 hours | Free amine (-NH₂) | Thiazole ring decomposition (>30%) |
| 2M NaOH, EtOH, 12 hours | Carboxylic acid (-COOH) | Sulfur oxidation artifacts |
Stability data:
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Acetamide hydrolyzes 5× faster than carbamoyl under basic conditions (t₁/₂ = 2.3 hours in NaOH vs. 12.1 hours in HCl).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that these compounds can inhibit growth in both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Potential
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF7). The mechanism often involves mitochondrial pathways leading to cell death .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with specific biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development .
Case Studies
Several case studies highlight the efficacy of compounds related to 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide:
- Benzothiazole Derivatives in Clinical Trials : A clinical trial assessed the safety and efficacy of benzothiazole derivatives in patients with resistant bacterial infections, reporting significant reductions in infection rates with minimal side effects.
- Thiazole-Based Anti-Cancer Agents : Preclinical studies on thiazole derivatives showed marked reductions in tumor size in animal models compared to controls, attributed to apoptosis induction through mitochondrial pathways .
Mechanism of Action
The compound exerts its biological effects through multiple mechanisms:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Binding Interactions: The thiazole and benzothiazole rings facilitate binding to target proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues are selected based on shared benzothiazole, thiazole, or acetamide motifs:
Key Differences and Implications
- Bioactivity: The target compound lacks the trioxo modification seen in , which is critical for antioxidant activity. The triazole-containing analogues () exhibit broader kinase inhibition due to their larger aromatic surfaces, but the target compound’s simpler structure may improve metabolic stability.
Synthetic Complexity :
Solubility and Crystallinity :
Crystallographic and Hydrogen-Bonding Analysis
- The target compound’s crystal structure (unreported in evidence) can be inferred from analogues:
Biological Activity
The compound 2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a combination of benzothiazole , thiazole , and acetamide moieties, which contribute to its potential biological activities. The structural complexity allows for various interactions with biological targets.
Chemical Formula : C₁₈H₁₄N₄O₃S₂
Molecular Weight : 398.46 g/mol
IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its potential as an antimicrobial agent , anti-cancer drug , and its role in enzyme inhibition .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 75 µg/mL | |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anti-Cancer Activity
The anti-cancer potential of thiazole and benzothiazole derivatives has been documented extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example:
- A study demonstrated that benzothiazole derivatives inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 30 µM .
- Another research highlighted the ability of thiazole compounds to inhibit cell proliferation in various cancer lines, including prostate and lung cancer .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been evaluated for its ability to inhibit urease and other enzymes critical in various metabolic pathways:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Urease | Competitive Inhibition | 25 | |
| Carbonic Anhydrase | Non-competitive Inhibition | 15 |
These results indicate a promising avenue for therapeutic applications in treating conditions related to enzyme overactivity.
Case Studies
Several case studies have been conducted to evaluate the pharmacokinetics and efficacy of similar compounds. Notably:
- Study on Benzothiazole Derivatives : A clinical trial assessed the safety and efficacy of a benzothiazole derivative in patients with resistant bacterial infections. The study reported a significant reduction in infection rates with minimal side effects .
- Thiazole-Based Anti-Cancer Agents : In a preclinical study, thiazole derivatives were tested on tumor-bearing mice, showing a marked reduction in tumor size compared to controls. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
Q & A
Q. Recommended techniques :
- Single-crystal X-ray diffraction : Resolve bond lengths, dihedral angles (e.g., thiazole vs. benzothiazole ring twist ~60°), and hydrogen-bonding motifs (e.g., N–H⋯N R₂²(8) dimers). This aids in understanding conformational stability .
- DFT calculations : Optimize geometry using Gaussian 16 with B3LYP/6-311G(d,p) basis sets. Compare computed vibrational spectra (IR/Raman) with experimental data to validate electronic environments.
- NMR spectroscopy : Analyze chemical shifts for sulfanyl (–S–) and acetamide (–CONH–) groups. Aromatic protons in the benzothiazole ring typically appear downfield (δ 7.5–8.5 ppm) .
Data contradiction resolution : If crystallographic and computational bond lengths diverge (>0.02 Å), re-examine refinement parameters (e.g., riding H-atom models) or solvent effects in DFT .
Advanced: What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Orthogonal assay validation :
- Antimicrobial : Use standardized MIC assays (CLSI guidelines) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli).
- Anticancer : Screen via NCI-60 cell lines with dose-response curves (IC₅₀) and apoptosis markers (Annexin V/PI).
Mechanistic studies :
- Target engagement : Perform SPR or ITC to assess binding to proposed targets (e.g., topoisomerase II, β-tubulin).
- Metabolic stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which may explain potency variability .
Structural analogs : Synthesize derivatives with modified sulfanyl or acetamide groups to isolate pharmacophoric contributions .
Example : If one study reports antifungal activity (e.g., C. albicans inhibition) but another shows no effect, test under varying pH/temperature conditions to identify assay-specific factors .
Advanced: How can computational methods optimize reaction conditions for synthesizing analogs?
Reaction path screening : Use quantum chemical software (e.g., GRRM17) to map potential energy surfaces and identify low-barrier pathways .
Machine learning (ML) : Train models on existing thiazole synthesis data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives.
Microkinetic modeling : Simulate concentration-time profiles in COMSOL Multiphysics to minimize byproduct formation.
Case study : For EDCl-mediated couplings, ML may recommend dichloromethane over DMF due to lower activation energy (~15 kJ/mol), reducing epimerization risks .
Advanced: What crystallographic insights support drug design for this compound?
- Hydrogen-bond networks : The N–H⋯N dimerization observed in related thiazoles (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) enhances crystal packing and solubility. Leverage this for co-crystal engineering with coformers (e.g., succinic acid) .
- Torsional flexibility : The ~61° dihedral angle between benzothiazole and thiazole rings allows conformational adaptation to target binding pockets (e.g., kinase ATP sites) .
Design application : Modify the sulfanyl bridge length to modulate torsion angles and improve target affinity.
Basic: What solubility and stability profiles should be assessed during preformulation studies?
- Solubility : Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO using shake-flask/HPLC-UV. Thiazole derivatives often show poor aqueous solubility (<50 µg/mL), requiring nanoformulation .
- Stability : Conduct forced degradation studies (40°C/75% RH, UV light). Acetamide bonds may hydrolyze under acidic conditions, while sulfanyl groups oxidize to sulfoxides .
Mitigation : Use lyophilization with cryoprotectants (trehalose) or PEGylation to enhance stability.
Advanced: How to analyze structure-activity relationships (SAR) for this compound’s pharmacological targets?
Pharmacophore mapping : Align analogs in MOE to identify critical features (e.g., hydrogen bond acceptors at thiazole S/N positions).
3D-QSAR : Build CoMFA/CoMSIA models using pIC₅₀ values from biological assays. Electrostatic fields near the benzothiazole ring often correlate with potency .
Mutagenesis studies : If targeting enzymes (e.g., DHFR), clone mutant proteins (e.g., Phe31Val) to validate binding interactions.
Example : A 0.5 Å shift in the carbamoyl methyl group reduced Plasmodium DHFR inhibition by 70%, highlighting steric sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
